4-Bromo-6-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method starts with the bromination of 6-fluoroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinazolines
- Oxidized or reduced quinazoline derivatives
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
4-Bromo-6-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-6-chloroquinazoline
- 4-Bromo-6-fluoroquinoline
- 6-Fluoroquinazoline
Comparison: 4-Bromo-6-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C8H4BrFN2 |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
4-bromo-6-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H |
InChI Key |
FJSQCDKGJJVNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.